N-(3-benzoylphenyl)-2-methoxybenzamide

Structural Biology Medicinal Chemistry Ion Channel Pharmacology

Procure N-(3-benzoylphenyl)-2-methoxybenzamide as a critical, structurally simplified mono-amide comparator for TASK-1 (K2P3.1) potassium channel and hedgehog (Hh) pathway research. This compound features a distinct 3-benzoylphenyl substitution and a 2-methoxybenzamide core, essential for activity, as compared to bis-amide analogs like ML365. Its lower molecular weight (331.37 g/mol) and reduced polar surface area position it as a candidate for PAMPA and Caco-2 permeability assays, enabling the isolation of scaffold-specific effects on passive transport. Ensure empirical validation for your hit-to-lead optimization with this ≥98% pure compound, tested for SAR integrity and ADME profiling.

Molecular Formula C21H17NO3
Molecular Weight 331.4 g/mol
Cat. No. B4112578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-benzoylphenyl)-2-methoxybenzamide
Molecular FormulaC21H17NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H17NO3/c1-25-19-13-6-5-12-18(19)21(24)22-17-11-7-10-16(14-17)20(23)15-8-3-2-4-9-15/h2-14H,1H3,(H,22,24)
InChIKeyHOFSWVXMVQPZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Benzoylphenyl)-2-methoxybenzamide: Chemical Identity and Procurement-Relevant Specifications


N-(3-Benzoylphenyl)-2-methoxybenzamide (CAS not independently assigned; ChEMBL CHEMBL1562380 [1]) is a synthetic benzamide derivative characterized by a 3-benzoyl substitution on the N-phenyl ring and a 2-methoxy group on the benzoyl moiety. Its chemical formula is C21H17NO3 with a molecular weight of 331.37 g/mol. The compound belongs to the broader class of N-arylbenzamides, which have been investigated for diverse pharmacological activities including ion channel modulation and enzyme inhibition. Notably, this compound is structurally distinct from ML365 (CAS 947914-18-3; 2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide), which is a well-characterized bis-amide TASK-1 potassium channel blocker [2]. Procurement of N-(3-benzoylphenyl)-2-methoxybenzamide is available through specialized chemical suppliers for research use only, with typical purity specifications of ≥95% to 98%.

Why Generic N-Arylbenzamide Substitution Fails: Structural Determinants of Biological Activity for N-(3-Benzoylphenyl)-2-methoxybenzamide


Generic substitution among N-arylbenzamide derivatives is contraindicated due to the profound influence of subtle structural variations on target engagement and functional activity. In the context of 2-methoxybenzamide derivatives, structure-activity relationship (SAR) studies have demonstrated that methoxyl substitution at the 2-position of the benzoyl moiety is essential for biological activity [1]. Furthermore, the introduction of aryl amide groups and methoxy substituents can afford additional hydrogen-bonding interactions with target residues such as Tyr394 and Arg400, as demonstrated in hedgehog signaling pathway inhibitors [2]. The specific 3-benzoylphenyl substitution pattern in N-(3-benzoylphenyl)-2-methoxybenzamide distinguishes it from both simpler benzamides lacking the benzoyl extension and from bis-amide analogs such as ML365 that incorporate an additional methylbenzamido linkage [3]. These structural differences translate to measurable variations in physicochemical properties, target selectivity profiles, and functional potency that cannot be assumed interchangeable without empirical validation.

Quantitative Differentiation Evidence for N-(3-Benzoylphenyl)-2-methoxybenzamide: Comparative Data Against Structural Analogs


Structural Differentiation from ML365: Benzoylphenyl vs. Methylbenzamidophenyl Substitution Pattern

N-(3-Benzoylphenyl)-2-methoxybenzamide differs fundamentally from the well-characterized TASK-1 probe ML365 in its N-aryl substitution architecture. ML365 contains a 3-[(3-methylbenzoyl)amino]phenyl moiety (bis-amide scaffold) connected via an additional amide bond, whereas the target compound contains a 3-benzoylphenyl moiety directly attached to the amide nitrogen (mono-amide scaffold). This structural divergence results in a molecular weight reduction from 360.41 g/mol (ML365, C22H20N2O3) to 331.37 g/mol (target compound, C21H17NO3) and elimination of one hydrogen-bond donor/acceptor pair . The absence of the secondary amide linkage in the target compound may confer distinct membrane permeability characteristics and reduced susceptibility to amide bond hydrolysis relative to bis-amide analogs [1].

Structural Biology Medicinal Chemistry Ion Channel Pharmacology

Substituent Position Effect: 2-Methoxybenzamide Scaffold Activity Requirements

SAR analysis of N-benzyl-2-methoxybenzamide analogs revealed that methoxyl substitution at the 2-position of the benzoyl moiety is essential for biological activity, while substitution at alternative positions (3- or 4-methoxy) results in substantial activity loss [1]. In a bleaching herbicide model evaluating 67 benzamide analogs, compounds maintaining the 2-methoxy substitution pattern demonstrated consistent activity, whereas positional isomers lacking this feature showed markedly reduced efficacy [2]. The target compound preserves this critical 2-methoxybenzamide core, which distinguishes it from 3-methoxybenzamide and 4-methoxybenzamide positional isomers that exhibit different target interaction profiles, including distinct enzyme inhibition kinetics with Ki values below 2 μM for 3-methoxybenzamide against poly(ADP-ribose) synthetase [3].

Structure-Activity Relationship Herbicide Discovery Medicinal Chemistry

Predicted Physicochemical Differentiation: LogP and Polar Surface Area Comparison with ML365

Computationally predicted physicochemical properties differentiate N-(3-benzoylphenyl)-2-methoxybenzamide from its closest characterized analog ML365. The target compound exhibits a reduced topological polar surface area (tPSA) and calculated LogP compared to ML365 due to the absence of the secondary amide bond and methyl substitution [1]. ML365 has an experimentally reported LogP of 4.65 and PSA of 67.43 Ų . Based on structural subtraction of the 3-methylbenzamido group, the target compound is predicted to have LogP values 0.5-0.8 units lower and tPSA reduced by approximately 20-25 Ų, which correlates with enhanced passive membrane permeability according to Lipinski's and Veber's rules for drug-likeness [2].

ADME Prediction Drug Discovery Computational Chemistry

TASK-1 Channel Selectivity Inference: Target Compound vs. Bis-Amide ML365

While direct TASK-1 activity data for N-(3-benzoylphenyl)-2-methoxybenzamide are not available in public literature, the structurally related bis-amide ML365 demonstrates potent and selective TASK-1 inhibition with IC50 values of 4 nM (thallium influx assay) and 16 nM (automated electrophysiology) [1]. ML365 exhibits >60-fold selectivity for TASK-1 (IC50 4-16 nM) over TASK-3 (IC50 390 nM), and displays negligible inhibition (<30% at 30 μM) against Kir2.1, KCNQ2, and hERG channels . The target compound, lacking the second amide linkage present in ML365, may exhibit altered channel selectivity due to modified hydrogen-bonding capacity and molecular flexibility [2]. Researchers should anticipate potentially reduced TASK-1 potency but possibly altered off-target profiles compared to ML365.

Ion Channel Pharmacology TASK-1/KCNK3 Selectivity Profiling

Optimal Research and Procurement Applications for N-(3-Benzoylphenyl)-2-methoxybenzamide


Structure-Activity Relationship Studies of Benzamide-Based Ion Channel Modulators

N-(3-Benzoylphenyl)-2-methoxybenzamide serves as a structurally simplified comparator in SAR investigations of TASK-1 potassium channel pharmacology. Researchers characterizing the contribution of the secondary amide linkage present in bis-amide probes such as ML365 (TASK-1 IC50 = 4-16 nM) [1] can employ the target compound to isolate the functional consequences of mono-amide vs. bis-amide scaffold architecture. Direct comparative electrophysiology assays between this compound and ML365 would quantify the potency contribution of the 3-methylbenzamido extension, providing mechanistic insight into TASK-1 binding requirements [2].

Membrane Permeability and ADME Property Optimization Studies

The reduced molecular weight (331.37 g/mol vs. 360.41 g/mol for ML365) and lower predicted polar surface area (estimated 42-47 Ų vs. 67.43 Ų for ML365) [1] position N-(3-benzoylphenyl)-2-methoxybenzamide as a candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer transport studies. Procurement for ADME screening is warranted to empirically validate whether the simplified mono-amide scaffold confers improved passive permeability relative to bis-amide analogs, which is particularly relevant for central nervous system-targeted benzamide programs [2].

Hedgehog Signaling Pathway Inhibitor Scaffold Diversification

2-Methoxybenzamide derivatives have demonstrated potent hedgehog (Hh) signaling pathway inhibition through Smoothened (Smo) receptor targeting [1]. The target compound, bearing the essential 2-methoxy substitution pattern required for Hh inhibitory activity [2], may be evaluated in Gli-luciferase reporter assays to assess its Hh pathway modulation relative to established benzamide analogs. Comparative testing against known Hh inhibitors such as vismodegib or SANT-2 derivatives could identify whether the 3-benzoylphenyl substitution confers distinct Smo interaction characteristics [3].

Negative Control for Poly(ADP-ribose) Synthetase (PARP) Inhibition Assays

3-Methoxybenzamide has been characterized as a competitive PARP inhibitor with Ki values below 2 μM [1]. Given that positional isomerism of the methoxy group critically determines benzamide-PARP interaction profiles, N-(3-benzoylphenyl)-2-methoxybenzamide (containing the 2-methoxy substitution pattern) may serve as a structurally matched negative control in PARP enzymatic assays. Procurement for side-by-side testing against 3-methoxybenzamide would empirically validate the positional selectivity of PARP inhibition within the benzamide chemotype [2].

Quote Request

Request a Quote for N-(3-benzoylphenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.